molecular formula C16H14ClFN2 B2789184 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine CAS No. 881044-31-1

2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine

Cat. No. B2789184
CAS RN: 881044-31-1
M. Wt: 288.75
InChI Key: FMWRUNBSHPPKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine, also known as 2-CFIE, is a novel compound with potential applications in scientific research. It is a derivative of the indole family, and is a heterocyclic compound consisting of a phenyl ring fused to an indole ring. 2-CFIE has been studied for its potential to act as a ligand for various receptors and thus be used in drug discovery, as well as its potential to act as an inhibitor of certain enzymes.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine has been studied for its potential to act as a ligand for various receptors and thus be used in drug discovery, as well as its potential to act as an inhibitor of certain enzymes. It has been shown to act as an agonist for the cannabinoid receptor CB2, and as an antagonist for the cannabinoid receptor CB1. It has also been shown to act as an inhibitor of the enzyme acetylcholinesterase, and thus may be useful in the treatment of certain neurological disorders. Additionally, 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, and thus may be useful in the treatment of certain inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine is not completely understood. It has been suggested that it acts as an agonist for the CB2 receptor, and as an antagonist for the CB1 receptor. It has also been suggested that it acts as an inhibitor of the enzyme acetylcholinesterase, and thus may be useful in the treatment of certain neurological disorders. Additionally, it has been suggested that it acts as an inhibitor of the enzyme cyclooxygenase-2, and thus may be useful in the treatment of certain inflammatory conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine have not been fully elucidated. However, it has been shown to act as an agonist for the cannabinoid receptor CB2, and as an antagonist for the cannabinoid receptor CB1. It has also been shown to act as an inhibitor of the enzyme acetylcholinesterase, and thus may be useful in the treatment of certain neurological disorders. Additionally, 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, and thus may be useful in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

The advantages of 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine for use in lab experiments include its availability in a variety of forms, its relatively low cost, and its potential for use in drug discovery. The limitations of 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine for use in lab experiments include its lack of specificity for certain receptors and enzymes, and its potential for toxicity.

Future Directions

For research on 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine include further investigation into its mechanism of action, its potential for use in drug discovery, and its potential for use in the treatment of certain neurological and inflammatory conditions. Additionally, further research into the biochemical and physiological effects of 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine is needed. Finally, further research into the advantages and limitations of 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine for use in lab experiments is needed.

Synthesis Methods

2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine can be synthesized using a two-step process. The first step entails the reaction of 2-chloro-6-fluoroaniline with 1H-indole-3-carboxaldehyde in the presence of a base, such as potassium carbonate or potassium hydroxide. This reaction forms a Schiff base, which is then reduced to the desired product, 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine, using a reducing agent, such as sodium borohydride.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2/c17-13-5-3-6-14(18)16(13)11(8-19)12-9-20-15-7-2-1-4-10(12)15/h1-7,9,11,20H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWRUNBSHPPKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.